Indol-4(5H)-one, 5-(1,4-dioxa-8-azaspiro(4.5)dec-8-ylmethyl)-3-ethyl-6,7-dihydro-2-methyl-
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Overview
Description
AL 1612 is a bio-active chemical.
Scientific Research Applications
Growth-Regulating Activity
Indol-4(5H)-one derivatives have been explored for their growth-regulating activities. A study by Sharifkanov et al. (2001) synthesized a compound related to Indol-4(5H)-one and found it to exhibit growth-regulating activity. This finding suggests potential applications in agricultural or botanical sciences (Sharifkanov et al., 2001).
Antitubercular Drug Candidate
Richter et al. (2022) investigated a structurally similar compound, focusing on its potential as an antitubercular drug. Their research included detailed structural analysis, indicating the significance of such compounds in the development of new treatments for tuberculosis (Richter et al., 2022).
Antituberculosis and Anticancer Applications
Güzel et al. (2006) synthesized and evaluated derivatives of Indol-4(5H)-one for in vitro antituberculosis activity. They also assessed their cytotoxic effects on various cancer cell lines, highlighting the potential of these compounds in treating both tuberculosis and certain cancers (Güzel et al., 2006).
Water-Soluble Carcinogenic Dye Removal
Akceylan et al. (2009) reported the synthesis of a Mannich base derivative related to Indol-4(5H)-one for the removal of carcinogenic azo dyes from water. This indicates a potential environmental application in treating water contaminants (Akceylan et al., 2009).
Antibacterial Evaluation
Natarajan et al. (2021) synthesized compounds based on Indol-4(5H)-one and evaluated their antibacterial activity against various bacterial species. This research suggests these compounds could be important in the development of new antibacterial agents (Natarajan et al., 2021).
properties
CAS RN |
25331-92-4 |
---|---|
Product Name |
Indol-4(5H)-one, 5-(1,4-dioxa-8-azaspiro(4.5)dec-8-ylmethyl)-3-ethyl-6,7-dihydro-2-methyl- |
Molecular Formula |
C19H28N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C19H28N2O3/c1-3-15-13(2)20-16-5-4-14(18(22)17(15)16)12-21-8-6-19(7-9-21)23-10-11-24-19/h14,20H,3-12H2,1-2H3 |
InChI Key |
HEYLEFPQDGEAMH-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCC4(CC3)OCCO4)C |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCC4(CC3)OCCO4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AL 1612; AL1612; AL-1612; BRN 1155952; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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